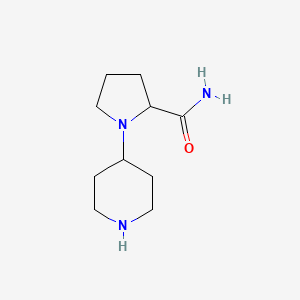

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide is a compound that features a piperidine ring and a pyrrolidine ring, both of which are nitrogen-containing heterocycles.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide typically involves the reaction of piperidine derivatives with pyrrolidine-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

化学反应分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amine derivatives.

Hydrolysis kinetics depend on steric hindrance from the piperidine ring, with acidic conditions favoring complete cleavage of the amide bond .

Acylation and Alkylation

The secondary amines in the piperidine and pyrrolidine rings participate in nucleophilic substitutions:

Acylation

-

Reagents : Acetyl chloride, acetic anhydride

-

Conditions : DCM, room temperature, 2 h

-

Product : N-Acetylated derivative at the piperidine nitrogen (major) and pyrrolidine nitrogen (minor).

-

Selectivity : Piperidine nitrogen reacts preferentially due to lower steric hindrance .

Alkylation

-

Reagents : Methyl iodide, benzyl bromide

-

Conditions : K₂CO₃, DMF, 60°C, 6 h

-

Product : Quaternary ammonium salts at piperidine nitrogen (e.g., N-methyl-1-(piperidin-4-yl)pyrrolidine-2-carboxamide) .

Coupling Reactions

The carboxamide group facilitates peptide-like bond formation via activation with coupling reagents:

These reactions proceed with >70% efficiency in anhydrous DMF or THF .

Ring-Opening and Functionalization

The piperidine ring undergoes selective ring-opening under strong acidic conditions:

-

Reagents : H₂SO₄ (conc.), 100°C, 4 h

-

Product : Linear amine-carboxylic acid derivative via C–N bond cleavage .

-

Mechanism : Protonation of the piperidine nitrogen followed by nucleophilic attack at the β-carbon .

Redox Reactions

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrrolidine ring to a lactam, forming 1-(piperidin-4-yl)-5-oxopyrrolidine-2-carboxamide .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carboxamide to a primary amine, though this is rarely employed due to competing side reactions.

Biological Activity Modulation via Reactions

Key derivatives synthesized through these reactions exhibit enhanced pharmacological profiles:

-

Antihypertensive activity : N-Acylated derivatives show improved Rho kinase inhibition (IC₅₀ = 0.8–1.2 µM) compared to the parent compound .

-

Anti-inflammatory effects : Coupled adducts with benzoimidazole-2-one moieties demonstrate NLRP3 inflammasome inhibition (pyroptosis reduction: 24.9–35% at 10 µM) .

Stability and Reactivity Considerations

-

pH Sensitivity : Stable in neutral pH but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry, enabling targeted modifications to optimize drug-like properties .

科学研究应用

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

相似化合物的比较

Piperidine: A simpler structure with a single nitrogen-containing ring.

Pyrrolidine: Another simpler structure with a single nitrogen-containing ring.

N-(Piperidin-4-yl)pyrrolidine-2-carboxamide: A closely related compound with similar structural features

Uniqueness: 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide is unique due to its combination of both piperidine and pyrrolidine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for more diverse interactions with molecular targets and can lead to enhanced biological activity compared to simpler analogs .

生物活性

1-(Piperidin-4-yl)pyrrolidine-2-carboxamide, a compound characterized by its piperidine and pyrrolidine moieties, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound may act as a muscarinic M1 receptor agonist . This receptor is implicated in various neurological functions and is a target for treating conditions such as Alzheimer's disease. The compound's ability to modulate receptor activity suggests potential applications in neuropharmacology and cognitive enhancement .

Biological Activity Overview

The biological activity of this compound includes:

- Receptor Agonism : It has been shown to activate muscarinic receptors, which are involved in neurotransmission and cognitive functions.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Detailed Findings

- Muscarinic Receptor Activation : In vitro studies have demonstrated that the compound effectively binds to the muscarinic M1 receptor, leading to enhanced signaling pathways associated with memory and learning. This activity was confirmed through competitive binding assays .

- Cytotoxic Effects : In a study evaluating various derivatives of pyrrolidine compounds, this compound exhibited significant inhibition of proliferation in breast cancer cell lines (MDA-MB-231) at concentrations exceeding 50 μM. Notably, it was observed that the compound induced apoptosis in these cells through the activation of caspase pathways .

- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects were linked to the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis. This suggests a dual mechanism where the compound not only inhibits cell growth but also prevents cancer spread .

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 1-(Piperidin-4-yl)pyrrolidine-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and piperidine-pyrrolidine coupling. Critical parameters include:

- Temperature control : Elevated temperatures (e.g., 80–100°C) for coupling reactions to enhance yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Catalysts : Use of coupling agents like HATU or EDCI for efficient amide formation .

- Purification : Column chromatography or recrystallization to achieve ≥95% purity, verified via HPLC .

Q. How is the compound characterized analytically, and what techniques validate its structural integrity?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the piperidine-pyrrolidine scaffold and carboxamide functionality .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C10H19N3O, MW 197.28 g/mol) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer :

- Storage conditions : -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Degradation monitoring : Periodic HPLC analysis to detect impurities; lyophilization recommended for aqueous solutions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO) to optimize binding affinity to target receptors .

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential interactions with neurological or enzymatic targets .

- ICReDD framework : Integrate computational reaction path searches with experimental feedback loops to prioritize synthetic routes .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperidine-pyrrolidine analogs?

- Methodological Answer :

- Comparative SAR analysis : Test structurally related compounds (e.g., 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid derivatives) to isolate functional group contributions .

- Data normalization : Control for batch-to-batch variability in bioassays using internal standards (e.g., reference inhibitors) .

Q. How can researchers address discrepancies in reported synthetic yields or purity levels?

- Methodological Answer :

- Reaction parameter screening : Use Design of Experiments (DoE) to statistically optimize variables (e.g., pH, stoichiometry) .

- Cross-lab validation : Reproduce protocols with independent equipment and analysts to identify methodological biases .

Q. What advanced techniques separate enantiomers of chiral analogs of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak®) .

- Crystallization-induced asymmetric transformation : Leverage diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) .

Q. How can reaction engineering improve scalability without compromising stereochemical integrity?

- Methodological Answer :

- Flow chemistry : Continuous reactors minimize side reactions and enhance heat/mass transfer for sensitive intermediates .

- In-line analytics : Real-time FTIR or Raman spectroscopy monitors reaction progress and detects stereochemical drift .

属性

IUPAC Name |

1-piperidin-4-ylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-10(14)9-2-1-7-13(9)8-3-5-12-6-4-8/h8-9,12H,1-7H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFBMIFBUUOUTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCNCC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。